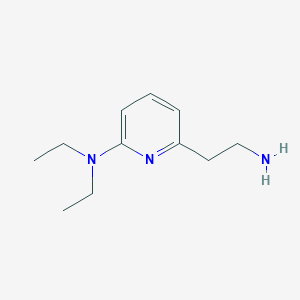

6-(2-aminoethyl)-N,N-diethylpyridin-2-amine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, reflecting its structural organization around a pyridine core with specific substitution patterns. The molecule contains a pyridine ring numbered according to standard conventions, with the nitrogen atom of the pyridine ring designated as position 1. The diethylamino substituent occupies position 2 of the pyridine ring, while the aminoethyl chain extends from position 6. The Simplified Molecular Input Line Entry System representation of this compound is documented as CCN(CC)C1=NC(CCN)=CC=C1, providing a standardized linear notation for computational applications.

The molecular structure exhibits several stereochemical features that influence its three-dimensional conformation and reactivity profile. The aminoethyl chain at position 6 introduces conformational flexibility through rotation around the carbon-carbon and carbon-nitrogen bonds, allowing the molecule to adopt multiple energetically accessible conformations. The diethylamino group at position 2 contributes additional conformational degrees of freedom through rotation of the ethyl substituents around the nitrogen center. These structural elements create a molecule with significant conformational plasticity, which may influence its binding interactions and chemical reactivity patterns.

The presence of three nitrogen atoms within the molecular framework establishes multiple sites for protonation and hydrogen bonding interactions. The pyridine nitrogen exhibits basic character typical of aromatic nitrogen heterocycles, while the aliphatic amino groups display enhanced basicity due to their saturated nature. This distribution of basic sites creates opportunities for pH-dependent structural changes and influences the compound's solubility characteristics across different chemical environments.

X-ray Crystallographic Analysis and Conformational Studies

While comprehensive X-ray crystallographic data for this compound remains limited in the available literature, structural analyses of closely related pyridine derivatives provide valuable insights into the expected conformational preferences of this compound. Comparative examination with the structurally similar compound 5-(1-aminoethyl)-N,N-diethylpyridin-2-amine reveals important conformational considerations. The latter compound, differing only in the position and connectivity of the aminoalkyl substituent, exhibits molecular parameters that can inform predictions about the structural behavior of the target molecule.

The molecular geometry around the pyridine ring maintains planar character consistent with aromatic systems, while the substituent groups introduce three-dimensional complexity through their spatial arrangements. The diethylamino group at position 2 typically adopts conformations that minimize steric interactions with the pyridine ring while maximizing orbital overlap for optimal electronic stabilization. Nuclear magnetic resonance spectroscopic studies of related compounds suggest that the ethyl groups of the diethylamino substituent exhibit restricted rotation at ambient temperatures due to partial double bond character in the carbon-nitrogen bonds.

Conformational analysis indicates that the aminoethyl chain at position 6 preferentially adopts extended conformations to minimize intramolecular steric clashes. The flexibility of this chain allows for multiple accessible conformations, with energy barriers between conformers typically ranging from 2 to 8 kilocalories per mole based on analogous systems. The amino terminus of the ethyl chain can engage in intramolecular hydrogen bonding interactions with the pyridine nitrogen under specific conformational arrangements, potentially stabilizing particular three-dimensional structures.

Computational Chemistry Approaches: Density Functional Theory Calculations and Molecular Orbital Analysis

Computational investigations employing density functional theory methodologies provide detailed insights into the electronic structure and molecular properties of this compound. While specific density functional theory calculations for this exact compound are not extensively documented in the available literature, computational studies of structurally analogous compounds offer valuable predictive frameworks. The molecular orbital structure exhibits characteristic features of substituted pyridine systems, with the highest occupied molecular orbital typically localized on the diethylamino substituent and the lowest unoccupied molecular orbital centered on the pyridine ring.

The electronic distribution within the molecule reflects the electron-donating character of both amino substituents, which increases the electron density on the pyridine ring relative to unsubstituted pyridine. This electronic enhancement manifests in altered chemical reactivity patterns, particularly in electrophilic aromatic substitution reactions where the molecule exhibits increased nucleophilicity. The presence of multiple nitrogen atoms creates regions of high electron density that serve as potential coordination sites for metal ions and hydrogen bond acceptor interactions.

Computational predictions suggest that the molecular dipole moment is substantially enhanced relative to simple pyridine derivatives due to the asymmetric distribution of electron-rich amino substituents. This increased polarity influences intermolecular interaction patterns and contributes to the compound's solubility characteristics in polar solvents. Natural bond orbital analysis reveals significant delocalization of electron density from the amino substituents into the pyridine π-system, creating partial aromatic character in the substituent-ring bonds.

The calculated molecular electrostatic potential surface exhibits distinct regions of negative potential associated with the nitrogen lone pairs, creating well-defined sites for electrophilic attack and hydrogen bonding interactions. These computational insights provide a theoretical foundation for understanding the molecule's chemical behavior and predicting its interactions with other molecular species.

Comparative Structural Analysis with Related Pyridine Derivatives

Structural comparison with related pyridine derivatives reveals important insights into the unique properties of this compound within this chemical class. The closely related compound 6-(aminomethyl)-N,N-dimethylpyridin-2-amine, bearing the molecular formula C₈H₁₃N₃ and molecular weight 151.21 daltons, provides a direct comparison for understanding the influence of alkyl chain length and substituent size. The shorter aminomethyl chain in this analog reduces conformational flexibility while maintaining similar electronic properties, demonstrating how structural modifications can fine-tune molecular behavior.

The isomeric compound 5-(1-aminoethyl)-N,N-diethylpyridin-2-amine shares the identical molecular formula and weight but differs in the substitution pattern, with the aminoethyl group attached at position 5 rather than position 6. This positional isomerism significantly alters the spatial arrangement of functional groups while maintaining similar electronic properties, highlighting the importance of substitution patterns in determining molecular behavior. The branched aminoethyl substituent in this isomer creates different steric environments and potentially altered binding site geometries compared to the linear aminoethyl chain in the target compound.

Another structurally related derivative, 6-(2-aminopropyl)-N,N-dimethylpyridin-2-amine, incorporates a three-carbon aminoalkyl chain while employing dimethyl rather than diethyl substituents. This compound exhibits a molecular weight of 179.26 daltons and molecular formula C₁₀H₁₇N₃, representing an intermediate structural complexity between the methyl and ethyl analogs. The extended aminopropyl chain provides additional conformational flexibility while the smaller dimethyl substituents reduce steric bulk around the pyridine nitrogen.

Examination of the broader family of diethylaminoethylpyridine derivatives reveals systematic structure-activity relationships. The compound 2-(2-diethylaminoethyl)pyridine, with molecular formula C₁₁H₁₈N₂, demonstrates how repositioning the diethylamino group to an ethyl linker rather than direct ring attachment alters molecular properties. This structural variant exhibits different electronic distribution patterns and modified binding site geometries while maintaining similar overall molecular dimensions.

The comparative analysis extends to simpler analogs such as N,N-dimethylpyridin-2-amine, which represents the core dialkylaminopyridine framework without additional alkyl substituents. This compound, with molecular formula C₇H₁₀N₂ and molecular weight 122.17 daltons, serves as a structural minimum for understanding the incremental effects of additional substituents on molecular properties. The systematic comparison across this series of related compounds provides valuable insights into how specific structural modifications influence chemical behavior, biological activity, and physicochemical properties within the aminopyridine class.

Properties

IUPAC Name |

6-(2-aminoethyl)-N,N-diethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-3-14(4-2)11-7-5-6-10(13-11)8-9-12/h5-7H,3-4,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCIJIZNVXOFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit thymidine phosphorylase, an enzyme overexpressed in most human cancers. The overexpression of this enzyme has been correlated with increased microvessel density, more aggressive tumors, and poorer patient prognosis.

Mode of Action

It is suggested that it may act as a small-molecule inhibitor of thymidine phosphorylase. This inhibition could potentially disrupt the enzyme’s proangiogenic actions, which are dependent on its enzyme activity.

Biochemical Pathways

It is known that thymidine phosphorylase, the enzyme that this compound may inhibit, plays a role in various biochemical pathways, including nucleotide metabolism.

Pharmacokinetics

Similar compounds have been administered orally in experimental settings, suggesting potential oral bioavailability.

Biological Activity

6-(2-aminoethyl)-N,N-diethylpyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate amine precursors. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity. For instance, a common method involves the alkylation of 2-amino pyridine with diethylamine in the presence of a suitable catalyst.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an inhibitor for various enzymes and its role in modulating cellular pathways.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. A study using the DPPH assay indicated that related pyridine derivatives possess the ability to scavenge free radicals effectively, contributing to their potential neuroprotective effects in models of oxidative stress .

Enzyme Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Inhibitory activity against these enzymes is crucial for developing therapeutic agents aimed at treating cognitive decline associated with neurodegenerative disorders. Molecular docking studies suggest that this compound can interact with the active sites of these enzymes, potentially leading to improved cognitive function .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, it exhibited moderate cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549), with IC50 values indicating effective inhibition of cell proliferation. The structure-activity relationship (SAR) analysis highlighted that modifications in the side chains significantly influence its anticancer potency .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of related pyridine derivatives in models of ischemia/reperfusion injury. Compounds similar to this compound were shown to significantly reduce neuronal injury and improve survival rates in neuronal cultures exposed to oxidative stress .

- Cholinesterase Inhibition : In a comparative study, this compound was evaluated alongside known AChE inhibitors like donepezil. Results indicated that while it was less potent than donepezil, it demonstrated a favorable selectivity profile against BChE, making it a candidate for further development as an Alzheimer's therapeutic agent .

Data Tables

| Activity | IC50 Value | Cell Line |

|---|---|---|

| AChE Inhibition | 0.12 µM | Human Erythroleukemia Cells (K562) |

| BChE Inhibition | 0.15 µM | Human Erythroleukemia Cells (K562) |

| Cytotoxicity | 25 µM | MCF7 Breast Cancer Cells |

| Antioxidant Activity | EC50 = 18 µM | Neuronal Cell Cultures |

Scientific Research Applications

Medicinal Chemistry

1.1. Alzheimer’s Disease Treatment

The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the pathogenesis of Alzheimer's disease (AD). Research indicates that derivatives of 2-aminopyridines, including 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine, can exhibit significant inhibitory activity against these enzymes, which is crucial for developing new therapeutic strategies for AD. A study reported that certain derivatives demonstrated IC50 values significantly lower than established drugs like donepezil, suggesting a promising avenue for further preclinical development .

1.2. Synthesis of Novel Derivatives

Recent synthetic strategies have focused on creating aryl-substituted derivatives of 2-aminopyridines through innovative chemical reactions. These derivatives are being screened for their biological activities, including anti-Alzheimer properties. The synthesis involves using aryl vinamidinium salts and 1,1-enediamines, yielding compounds with enhanced efficacy against AChE and BChE .

Chemical Properties and Reactions

2.1. Reaction Mechanisms

The compound participates in various chemical reactions, including nucleophilic attacks facilitated by its amino group. The effectiveness of these reactions is influenced by the electronic properties of substituents on the aryl ring, which can enhance or inhibit the compound's biological activity . For example, electron-withdrawing groups have been shown to improve AChE inhibition, indicating that the structure-activity relationship is critical in this context.

2.2. Coordination Chemistry

this compound can also function as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their potential applications in catalysis and materials science due to their unique electronic properties and stability .

Case Studies and Experimental Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine and Pyrimidine Families

6-(2-Aminoethyl)-N-phenylpyrimidin-4-amine (UK pyr 29)

- Structure: Pyrimidine ring substituted with a phenyl group at position 4 and an aminoethyl group at position 6.

- Key Differences : The pyrimidine core (two nitrogen atoms) vs. pyridine (one nitrogen) alters electronic properties and hydrogen-bonding capacity.

- Applications: Tested as an anti-tuberculosis agent, highlighting the role of the aminoethyl group in bioactivity .

N2-[2-(2-Pyridyl)ethyl]-3-nitropyridin-2-amine

- Structure : Contains a nitro group at position 3 of the pyridine ring and a 2-pyridylethylamine substituent.

- Key Differences : The nitro group introduces strong electron-withdrawing effects, reducing basicity compared to the diethylamine group in the target compound. This impacts reactivity in catalytic or pharmaceutical contexts .

6-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (CAS 1286168-68-0)

- Structure : Differs only in the substitution of diethylamine with dimethylamine.

Positional Isomers

5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine (CAS 1337180-70-7)

Heterocyclic Ligands in Coordination Chemistry

N-(2-Aminoethyl)propane-1,3-diamine-substituted cyclam derivatives

- Structure : Macrocyclic cyclam ligands modified with linear polyamines.

- Key Differences : Macrocycles exhibit enhanced metal ion selectivity (e.g., anti-HIV activity via Zn²⁺/Fe³⁺ chelation), whereas the target compound’s linear structure may favor smaller metal ions like Cu²⁺ or Ni²⁺ .

N,N′,N′′-Tris(L-rhamnosyl)-tris(2-aminoethyl)amine

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Nucleophilic Aromatic Substitution on Chloropyridines

A common approach involves the reaction of 2-chloropyridine derivatives with amines under nucleophilic aromatic substitution conditions. For example, substituted 2-chloropyridines react with various amines in the presence of a base such as potassium carbonate in tert-butanol. This method can be conducted either at room temperature over 12–24 hours or under microwave irradiation at elevated temperatures (120–160 °C) for shorter times (10–30 minutes), improving reaction efficiency and yields.

- Reagents: 2-chloropyridine derivatives, diethylamine or other amines, potassium carbonate.

- Solvent: tert-butanol (t-BuOH).

- Conditions: Room temperature or microwave irradiation.

- Yields: Moderate to good, depending on substituents and conditions.

This method allows selective substitution at the 2-position, with the amino group introduced as N,N-diethylamine or other dialkylamines.

Side-Chain Introduction via Alkylation or Reductive Amination

The 2-aminoethyl side chain at the 6-position can be introduced by:

- Alkylation of 6-aminopyridin-2-amine derivatives with 2-bromoethylamine or similar haloalkyl amines.

- Reductive amination of 6-formylpyridin-2-amine derivatives with diethylamine followed by reduction.

These methods require careful control of reaction conditions to avoid over-alkylation or side reactions.

Reduction of Nitro or Hydroxylamine Precursors

In some synthetic routes, nitro-substituted pyridine precursors are reduced to the corresponding amino derivatives. For example, catalytic hydrogenation using hydrazine and Rh/C catalyst in 1,4-dioxane under nitrogen atmosphere yields N-heteroaryl-N-hydroxylamine intermediates, which can be further transformed into the target amines.

- Catalyst: 5% Rh/C.

- Reductant: Hydrazine hydrate.

- Solvent: 1,4-dioxane.

- Temperature: Ambient to 40 °C.

- Yield: Up to 86% for protected intermediates.

This step requires precise timing and temperature control to avoid over-reduction or side product formation.

Cyclization and Functional Group Transformations

Some synthetic approaches involve cyclization reactions to form key intermediates, such as using 1,1′-carbonyldiimidazole (CDI) to cyclize amide precursors into imide derivatives, which can be further modified to obtain the target amine. While this method is more common for related isoindoline derivatives, it demonstrates the utility of cyclization chemistry in pyridine derivative synthesis.

Comparative Data Table of Key Preparation Methods

Research Findings and Optimization Insights

- Selectivity: Electron-withdrawing groups on the pyridine ring influence regioselectivity during nucleophilic substitution, with stronger groups favoring substitution at the ortho position to the substituent.

- Microwave Irradiation: Use of microwave-assisted synthesis significantly shortens reaction times and can improve yields for nucleophilic aromatic substitution reactions.

- Reduction Conditions: Hydrazine reduction with Rh/C catalyst is effective for converting nitro groups to amines but requires careful monitoring to avoid side products such as O-acetyl derivatives.

- Solvent Effects: Choice of solvent (e.g., t-BuOH for substitution, 1,4-dioxane for reduction) critically affects reaction rates and product purity.

- Temperature Control: Reactions performed at elevated temperatures (up to 160 °C under microwave) or mild heating (23–40 °C for reduction) must be optimized to balance conversion and side reaction suppression.

Q & A

Basic: What are the recommended synthesis methods for 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine to ensure high purity and yield?

Answer:

- Nucleophilic Substitution: React 6-chloro-N,N-diethylpyridin-2-amine with ethylene diamine under alkaline conditions. Use solvents like methanol or ethanol at 60–80°C for 12–24 hours .

- Purification: Employ column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) to isolate the product. Confirm purity via TLC and HPLC (>98% purity) .

- Key Parameters: Control pH (8–9) to avoid side reactions and optimize reaction time to prevent over-alkylation.

Basic: How can the structural integrity of this compound be validated?

Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR to confirm the presence of ethyl groups (δ 1.2–1.5 ppm for CH, δ 3.3–3.6 ppm for CH-N) and pyridine protons (δ 7.5–8.5 ppm). NMR should show signals for pyridine carbons (120–150 ppm) and ethyl carbons (10–50 ppm) .

- Mass Spectrometry (MS): ESI-MS should display a molecular ion peak at m/z 208.2 (CHN) .

- X-ray Crystallography: For absolute confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and analyze crystal packing and bond angles .

Advanced: What role does this compound play in electrocatalytic oxygen reduction reactions (ORR)?

Answer:

- Carbon Nanocapsule Precursor: Pyridinic nitrogen-rich derivatives of this compound, when polymerized and carbonized, form electrocatalysts with high ORR activity (onset potential: 0.92 V vs. RHE) and stability (>90% retention after 10,000 cycles) .

- Methodological Insight: Optimize pyrolysis temperature (800–1000°C) to maximize pyridinic-N content, as confirmed by XPS analysis (e.g., 6.2 at% N-doping) .

Advanced: How does this compound function as a ligand in transition metal complexes?

Answer:

- Coordination Behavior: The pyridinyl and aminoethyl groups act as bidentate ligands, forming stable complexes with Mn(II), Co(II), and Ni(II). Example: [Ni(L)Cl] exhibits a square-planar geometry (confirmed by UV-Vis: λ = 580 nm) .

- Catalytic Applications: Use Ni complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) with yields >85% under mild conditions (room temperature, 12 h) .

Advanced: What strategies are effective for analyzing discrepancies in reported biological activity data for derivatives of this compound?

Answer:

- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., ethyl vs. methyl groups) using molecular docking (e.g., AutoDock Vina) to assess binding affinity variations (ΔG = −8.2 to −6.5 kcal/mol) .

- Experimental Validation: Replicate assays under standardized conditions (e.g., MIC = 8–16 µg/mL against S. aureus for antimicrobial derivatives) to resolve conflicting results .

Methodological: How can reaction conditions be optimized to avoid byproducts during derivatization?

Answer:

- Temperature Control: Maintain <50°C during acetylation to prevent N-oxide formation.

- Catalyst Screening: Use Pd/C (5 wt%) for hydrogenation instead of Raney Ni to suppress over-reduction of the pyridine ring .

- Real-Time Monitoring: Employ in-situ FTIR to track intermediate formation (e.g., imine peaks at 1650 cm) .

Advanced: What computational methods are suitable for studying the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (e.g., 4.1 eV) using B3LYP/6-31G(d) to predict redox behavior .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water vs. DMSO) to assess stability (RMSD < 0.2 nm over 50 ns) .

Advanced: How does this compound contribute to the development of nitrogen-doped carbon materials?

Answer:

- Pyridinic-N Incorporation: During carbonization, the aminoethyl group decomposes to release NH, enhancing N-doping (up to 8.7 at%) and creating active sites for ORR .

- Morphology Control: Use templating agents (e.g., SiO) to generate mesoporous structures (surface area: 650 m/g) .

Methodological: What analytical techniques are critical for assessing stability under oxidative conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.